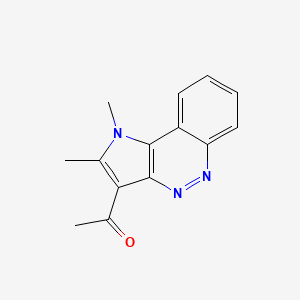
Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)-
Übersicht
Beschreibung
Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)-, also known as thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a member of the thioflavin family of dyes, which are commonly used for the detection of amyloid fibrils and other protein aggregates. ThT has been found to be a useful tool for studying the mechanisms of protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
ThT binds to amyloid fibrils and other protein aggregates, resulting in a significant increase in fluorescence intensity. The mechanism of action of ThT is thought to involve the intercalation of the dye between the β-sheets of the amyloid fibrils. This results in a change in the electronic environment of the dye molecule, which leads to an increase in fluorescence intensity.
Biochemical and Physiological Effects:
ThT has no known biochemical or physiological effects on cells or tissues. ThT is a non-toxic dye that has been extensively used in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
ThT has several advantages for lab experiments, including its high sensitivity and selectivity for amyloid fibrils and other protein aggregates. ThT is also a non-toxic dye that can be used in vitro and in vivo studies. However, ThT has some limitations, including its inability to differentiate between different types of amyloid fibrils and other protein aggregates.
Zukünftige Richtungen
There are several future directions for the use of ThT in scientific research. One area of research is the development of new therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ThT can be used as a tool for screening potential therapeutics that target amyloid fibrils and other protein aggregates. Another area of research is the development of new imaging techniques that can detect amyloid fibrils and other protein aggregates in vivo. ThT can be used as a tool for the development of these imaging techniques. Finally, ThT can be used to study the mechanisms of protein aggregation in other diseases, such as type 2 diabetes and prion diseases.
Wissenschaftliche Forschungsanwendungen
ThT has been used extensively in scientific research for the detection and quantification of amyloid fibrils and other protein aggregates. ThT has been found to be a useful tool for studying the mechanisms of protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ThT has also been used in the development of new therapeutics for these diseases.
Eigenschaften
IUPAC Name |
2-imidazolidin-2-ylidene-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-7(8-2-1-5-13-8)6-9-10-3-4-11-9/h1-2,5-6,10-11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEHHXQABMWCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=CS2)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463686 | |
| Record name | Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82100-27-4 | |
| Record name | Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-](/img/structure/B3358792.png)
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-](/img/structure/B3358796.png)

